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4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazoline
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Overview
Description
4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazoline is a heterocyclic organic compound that belongs to the quinazoline family This compound is characterized by a quinazoline core structure with a chlorine atom at the 4th position and a methyl group at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloroaniline with 2-methylcyclohexanone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, followed by purification steps to isolate the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as recrystallization or chromatography, are employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction Reactions: Reduction of the quinazoline ring can lead to the formation of tetrahydroquinazoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed:
Substitution Reactions: Formation of 4-substituted quinazoline derivatives.
Oxidation Reactions: Formation of quinazoline N-oxides or other oxidized derivatives.
Reduction Reactions: Formation of tetrahydroquinazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The molecular targets and pathways involved can vary based on the specific derivative and its intended use. For example, certain derivatives may inhibit the activity of specific enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
- 4-Chloro-5,6,7,8-tetrahydroquinazoline
- 4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline
- 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline
Comparison: 4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazoline is unique due to the presence of both a chlorine atom at the 4th position and a methyl group at the 7th position. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. For instance, the presence of the methyl group may enhance its lipophilicity, potentially affecting its interaction with biological membranes and targets.
Biological Activity
4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique bicyclic structure, characterized by a chloro group at the 4-position and a methyl group at the 7-position, contributes to its chemical reactivity and biological efficacy.
- Molecular Formula: C10H12ClN
- Molecular Weight: 182.65 g/mol
- Structure: The compound features a tetrahydroquinazoline ring system which is crucial for its biological interactions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit human topoisomerase II (topoII), a validated target for anticancer drugs. In studies involving various cancer cell lines, the compound demonstrated promising inhibitory effects:
Cell Line | IC50 (μM) |
---|---|
A549 (Lung) | 9.9 |
DU145 (Prostate) | 1.4 |
HeLa (Cervical) | 10.8 |
MCF7 (Breast) | 12.3 |
A375 (Melanoma) | 15.1 |
G-361 (Melanoma) | 3.8 |
These results indicate a broad spectrum of activity against various types of cancer cells, suggesting that the compound may be effective in multiple therapeutic contexts .
The mechanism of action appears to involve the inhibition of topoisomerase II, which is essential for DNA replication and cell division. This inhibition leads to cytotoxic effects in cancer cells by preventing proper DNA repair and replication processes . Additionally, studies have shown that it does not significantly affect off-target proteins such as cyclooxygenase-1 (COX-1), indicating a degree of specificity that is desirable in drug development .
Antimicrobial Activity
Beyond its anticancer properties, this compound has also demonstrated antimicrobial activity against various pathogens. The compound's ability to interact with specific molecular targets within microbial systems suggests potential applications in treating infections.
Study on Topoisomerase Inhibition
In a study focused on small molecule inhibitors of topoII, several derivatives were screened for their ability to inhibit enzyme activity. Among these compounds, this compound was identified as one of the most potent inhibitors with an IC50 value indicating effective inhibition at low concentrations .
Pharmacokinetic Profile
Pharmacokinetic studies in mice revealed that after administration, the compound quickly enters the bloodstream and maintains a favorable half-life in plasma and liver microsomes. This suggests good bioavailability and potential for therapeutic use .
Properties
Molecular Formula |
C9H11ClN2 |
---|---|
Molecular Weight |
182.65 g/mol |
IUPAC Name |
4-chloro-7-methyl-5,6,7,8-tetrahydroquinazoline |
InChI |
InChI=1S/C9H11ClN2/c1-6-2-3-7-8(4-6)11-5-12-9(7)10/h5-6H,2-4H2,1H3 |
InChI Key |
VZQHHXDPAXHZLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)N=CN=C2Cl |
Origin of Product |
United States |
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